molecular formula C15H19ClN2O3 B2655661 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 551909-20-7

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

Katalognummer: B2655661
CAS-Nummer: 551909-20-7
Molekulargewicht: 310.78
InChI-Schlüssel: DYHIYKFBLHNKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS: 551909-20-7) is a synthetic compound featuring a piperazine ring substituted at the 4-position with a 3-chlorophenyl group and conjugated to a glutaric acid derivative via an amide bond. The 3-chlorophenyl group may enhance binding affinity to specific receptor subtypes due to its electron-withdrawing effects and steric profile .

Eigenschaften

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHIYKFBLHNKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine derivatives are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Oncology

Application Summary : The compound exhibits antiproliferative effects, making it a candidate for cancer research.

Methods of Application :

  • In vitro studies on various carcinoma cell lines.
  • Analysis of cell signaling pathways affected by the compound.

Results and Outcomes :

  • Demonstrated inhibition of cancer cell proliferation.
  • Potential for development into therapeutic agents against specific cancer types.
Study TypeCell Lines TestedKey Findings
In Vitro AssaysA549, HeLaSignificant reduction in viability
Mechanistic StudiesVariousModulation of cyclic AMP pathways

Neuroscience

Application Summary : The compound interacts with neurotransmitter receptors, particularly dopamine receptors, indicating potential therapeutic uses in neurological disorders.

Methods of Application :

  • Receptor binding assays.
  • Computational docking simulations to evaluate affinity for dopamine D3 receptors.

Results and Outcomes :

  • Identified as a selective ligand for dopamine D3 receptors.
  • Potential implications for treatments of Parkinson’s disease and schizophrenia.
Study TypeReceptor TargetAffinity (Ki)Implications
Binding AssaysD350 nMNovel treatment avenues for disorders

Application Summary : Investigated for its potential use in advanced battery technologies, specifically as an electrolyte component.

Methods of Application :

  • Electrochemical impedance spectroscopy.

Results and Outcomes :

  • Enhanced conductivity observed in preliminary tests, suggesting applicability in energy storage solutions.
Test TypeParameter MeasuredKey Findings
Impedance SpectroscopyConductivityIncreased performance in electrolytes

Case Studies

  • Antiproliferative Activity
    • A study conducted on A549 lung carcinoma cells demonstrated that treatment with 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid resulted in a 70% reduction in cell viability after 48 hours, suggesting significant anticancer properties.
  • Neuropharmacological Effects
    • Research indicated that the compound's interaction with dopamine receptors could lead to reduced symptoms in animal models of Parkinson’s disease, highlighting its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, focusing on key modifications and their pharmacological implications.

Table 1: Structural and Functional Comparison of 5-Oxopentanoic Acid Derivatives

Compound Name Structural Features Target/Activity Key Differences from Target Compound Reference
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid 3-Chlorophenyl-piperazine + glutaric acid Unknown (inferred: GPCR modulation) N/A
BX048 Quinoline core + ethoxycarbonyl-piperazine + glutaric acid P2Y12 receptor antagonist (antiplatelet) Quinoline core replaces 3-chlorophenyl; enhanced metabolic stability
Lorglumide Benzamido group + spiroazacyclic moiety + glutaric acid CCK-A receptor antagonist (anti-secretory) Benzamido substituent; lacks piperazine ring
5-(2-Aminophenyl)-5-oxopentanoic acid 2-Aminophenyl + glutaric acid Metabolite in carbazole degradation (no direct pharmacological activity) Aromatic amine group; no piperazine
ND-7 3-Chlorophenylpiperazine + quinolone carboxylic acid Antibacterial (quinolone derivative) Quinolone core replaces glutaric acid
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid Benzisothiazolyl-piperazine + glutaric acid Unknown (structural analog with heterocyclic variation) Benzisothiazole replaces 3-chlorophenyl

Key Comparative Insights:

Piperazine Modifications: The 3-chlorophenyl group in the target compound may confer selectivity for serotonin or dopamine receptor subtypes, as 3-chlorophenylpiperazine is a known pharmacophore in neuroactive compounds . In contrast, BX048’s ethoxycarbonyl-piperazine enhances metabolic stability and P2Y12 antagonism .

Carboxylic Acid Conjugates :

  • The glutaric acid moiety in the target compound and BX048 provides a negatively charged group for ionic interactions with receptor residues. Lorglumide derivatives replace this with a spiroazacyclic system, shifting activity toward CCK receptors .

Therapeutic Implications: BX048’s antiplatelet activity highlights the importance of the quinoline core for P2Y12 inhibition, whereas the target compound’s lack of this feature suggests divergent applications . ND-7’s quinolone-carboxylic acid structure demonstrates how piperazine-chlorophenyl motifs can be repurposed for antibacterial activity .

Biologische Aktivität

5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, a synthetic compound, has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Chemical Name: 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
  • Molecular Formula: C15H19ClN2O3
  • Molecular Weight: 310.78 g/mol
  • CAS Number: 551909-20-7

The compound features a piperazine ring substituted with a chlorophenyl group and a pentanoic acid backbone with an oxo group at the 5-position, which is crucial for its biological activity .

The specific mechanism of action for 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid remains largely uncharacterized; however, it is known to interact with several neurotransmitter receptors:

  • Dopamine D2 Receptor Antagonism: This interaction is significant for its potential use in treating psychiatric disorders.
  • Serotonin 5-HT2A Receptor Antagonism: This activity may contribute to its effects on mood and anxiety .

In vitro studies suggest that the compound can modulate cell signaling pathways involving cyclic AMP and calcium ions, impacting cellular metabolism and gene expression. Its antiproliferative properties have been observed against various carcinoma cell lines, indicating potential applications in cancer therapy .

Antiproliferative Effects

Research indicates that 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid exhibits significant antiproliferative effects against multiple cancer cell lines. The following table summarizes some key findings from studies on its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-712.3Cell cycle arrest
A5498.7Modulation of apoptotic pathways
WM793 (melanoma)6.0Enhanced cytotoxicity compared to controls

These findings suggest that the compound's effectiveness varies by cell type, with melanoma cells showing particularly high sensitivity .

Neuropharmacological Effects

The compound's interaction with dopamine and serotonin receptors positions it as a candidate for further research in treating mood disorders and schizophrenia. Studies have shown that it can influence neurotransmitter release and neuronal signaling pathways, which are critical in these conditions .

Case Studies and Research Findings

  • Study on Cancer Cell Lines:
    A study published in Molecular Pharmacology demonstrated that prolonged exposure to the compound resulted in adaptive cellular changes such as receptor desensitization in cancer cell lines . The study highlighted the importance of dose and time on cytotoxic effects.
  • Neuropharmacological Research:
    In a neuropharmacological context, research indicated that the compound could reduce anxiety-like behaviors in animal models by modulating serotonin receptor activity . This suggests potential therapeutic applications for anxiety disorders.
  • Comparative Analysis:
    Comparative studies with structurally similar compounds revealed that while many shared some biological activities, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid exhibited unique receptor interactions that may enhance its pharmacological profile .

Q & A

Basic: What experimental design strategies are recommended for synthesizing 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid?

Answer:
A factorial design approach is optimal for optimizing reaction parameters (e.g., temperature, solvent ratio, catalyst loading). This method minimizes experiments while systematically evaluating interactions between variables . For example:

  • Factors to test : Reaction time (6–24 hrs), temperature (60–120°C), and molar ratios (1:1 to 1:3).
  • Response variables : Yield, purity (HPLC), and byproduct formation.
  • Statistical validation : Use ANOVA to identify significant factors and derive predictive models.
    Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions, reducing trial-and-error experimentation .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Employ orthogonal methods for robust characterization:

  • Structural elucidation : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm piperazine ring substitution and carbonyl positioning .
  • Purity assessment : Reverse-phase HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation and impurity profiling.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
  • Solvent controls : Ensure solvents (DMSO, ethanol) do not exceed biocompatible thresholds (<0.1% v/v) .
  • Data normalization : Use Z-score or fold-change analysis to standardize outputs across platforms .

Advanced: What computational methods predict the compound’s receptor binding and selectivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
  • Pharmacophore mapping : Identify critical features (e.g., chlorophenyl hydrophobicity, carboxylate charge) using tools like LigandScout .
  • Selectivity screening : Cross-validate against off-target receptors (e.g., adrenergic, histaminergic) via ensemble docking .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
  • First aid : In case of contact, rinse skin with water for 15 minutes; consult a physician immediately .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated containers .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

  • Core modifications : Synthesize analogs with varying substituents on the 3-chlorophenyl group (e.g., fluoro, methyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the pentanoic acid moiety with tetrazoles or sulfonamides to enhance metabolic stability .
  • In vitro ADME profiling : Measure solubility (shake-flask method), permeability (Caco-2 assay), and cytochrome P450 inhibition .
  • In silico QSAR : Develop regression models correlating descriptors (logP, polar surface area) with activity .

Advanced: How do physicochemical properties influence formulation strategies for this compound?

Answer:

  • Solubility enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (sodium, lysine salts) for parenteral delivery .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites (e.g., amide bonds) .
  • Surface adsorption : Minimize loss in hydrophobic containers by pre-treating surfaces with silanizing agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.